1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide
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Overview
Description
1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide, commonly known as paraquat, is a bipyridinium compound. It is a redox-active molecule widely recognized for its use as a non-selective contact herbicide. The compound’s structure consists of two pyridine rings connected by a single bond, with each nitrogen atom in the pyridine rings quaternized by a methyl group, resulting in a dicationic species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide typically involves the quaternization of 4,4’-bipyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide undergoes several types of chemical reactions, including:
Redox Reactions: The compound can be reduced to its radical cation and further to its neutral form.
Substitution Reactions: The methyl groups can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Redox Reactions: Typically carried out in electrochemical cells using cyclic voltammetry.
Substitution Reactions: Involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Redox Reactions: The major products are the radical cation and the neutral form of the compound.
Substitution Reactions: Various substituted bipyridinium derivatives.
Scientific Research Applications
1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide involves its redox activity. The compound undergoes reduction to form a radical cation, which can further reduce to a neutral species. This redox cycling generates reactive oxygen species (ROS), leading to oxidative damage in biological systems. The molecular targets include cellular membranes, proteins, and DNA, resulting in cell death .
Comparison with Similar Compounds
2,2’-Bipyridine: A related compound used as a ligand in coordination chemistry but lacks the redox activity of 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide.
Uniqueness: 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide is unique due to its high redox activity and ability to generate ROS, making it a potent herbicide and a valuable tool in oxidative stress studies .
Properties
Molecular Formula |
C12H14Br2N2 |
---|---|
Molecular Weight |
346.06 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C12H14N2.2BrH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
CLPHVHSZMGOZOH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-] |
Origin of Product |
United States |
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